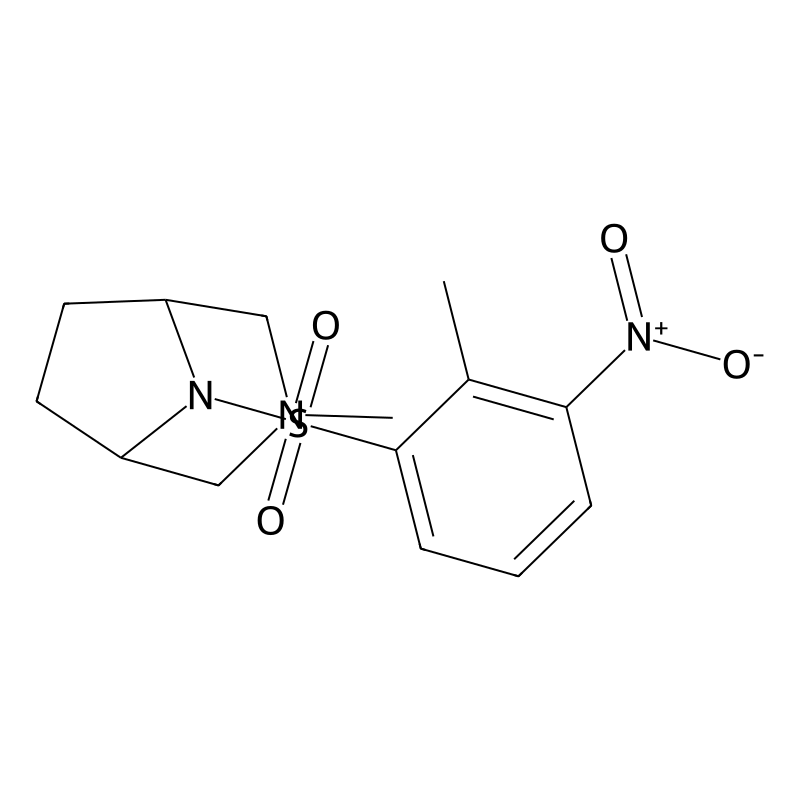

3-Methyl-8-(2-methyl-3-nitrophenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octane

Catalog No.

S7391571

CAS No.

M.F

C14H19N3O4S

M. Wt

325.39 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

3-Methyl-8-(2-methyl-3-nitrophenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octane

IUPAC Name

3-methyl-8-(2-methyl-3-nitrophenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octane

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

InChI

InChI=1S/C14H19N3O4S/c1-10-13(17(18)19)4-3-5-14(10)22(20,21)16-11-6-7-12(16)9-15(2)8-11/h3-5,11-12H,6-9H2,1-2H3

InChI Key

FNENOAZGVDNZOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N2C3CCC2CN(C3)C)[N+](=O)[O-]

MRS2578 is a specific antagonist for the P2Y6 receptor, which is a G protein-coupled receptor activated by nucleotide sugar. This receptor is expressed in various tissues, including immune cells, and plays a role in inflammation, pain, and other functions. MRS2578 was first synthesized in 2003 by researchers at Merck Research Laboratories.

MRS2578 has a molecular weight of 404.44 g/mol, and a molecular formula of C19H22N4O5S. It is a white powder that is soluble in DMSO, ethanol, and other solvents but insoluble in water. The molecule includes a sulfonyl group, which can interact with the P2Y6 receptor, and a bicyclic structure that provides stability.

MRS2578 is synthesized from the reaction of 3,8-diazabicyclo[3.2.1]octane (DABCO) with 2-methyl-3-nitrobenzenesulfonyl chloride and methyl iodide. The reaction proceeds through a nitro group reduction, followed by sulfonylation and methylation. The product is purified by column chromatography and characterized by NMR spectroscopy, mass spectrometry, and other methods.

MRS2578 can be analyzed by multiple methods, including HPLC, LC-MS, UV-Vis spectroscopy, and NMR spectroscopy. These methods can be used to determine the purity, stability, and concentration of MRS2578.

MRS2578 selectively inhibits the P2Y6 receptor with high potency, with an IC50 of 37 nM. It has been used to study the role of the P2Y6 receptor in inflammation, immunity, and other processes. MRS2578 has been shown to block the activation of microglia, reduce cytokine production, and decrease inflammation in mouse models of multiple sclerosis.

MRS2578 has low toxicity in vitro and in vivo, with no significant side effects reported in animal studies at therapeutic doses. However, like any experimental compound, it should be used with caution and according to safety guidelines.

MRS2578 has been used as a tool compound for studying the P2Y6 receptor in vitro and in vivo. It has been used in a range of experimental systems, including cell culture, animal models, and clinical studies. MRS2578 has potential therapeutic applications in inflammatory and autoimmune diseases, such as multiple sclerosis.

The current state of research on MRS2578 includes ongoing studies on its mechanisms of action, potential therapeutic applications, and optimization of its pharmacological properties. In addition, researchers are investigating the role of other P2Y receptors in inflammation and immunity, and the development of other small molecules that modulate P2Y receptors.

MRS2578 and related compounds have potential implications in various fields of research and industry. They can be used as tools for studying G protein-coupled receptor signaling, inflammation, and immunity. They may also have therapeutic applications in diseases such as multiple sclerosis, asthma, and cystic fibrosis. In addition, P2Y receptor modulators may have applications in drug discovery and other industries.

There are several limitations and future directions for research on MRS2578. First, although MRS2578 is a specific P2Y6 receptor antagonist, it may have off-target effects that need to be evaluated. Second, the pharmacokinetics and pharmacodynamics of MRS2578 need to be optimized for therapeutic use. Third, the potential interactions between P2Y6 receptor modulators and other drugs need to be investigated. Fourth, more studies are needed to explore the role of P2Y6 receptor in different cellular and physiological processes. Some potential future directions for research include using MRS2578 in combination with other drugs, developing more selective P2Y6 receptor antagonists, and investigating the role of P2Y6 receptor in other diseases beyond inflammation and immunity.

In conclusion, MRS2578 is a synthesized molecule with specific and interesting biological properties. It has been used as a tool compound for studying P2Y6 receptor signaling and has potential therapeutic applications, although more research is needed. The future directions for research include optimizing the pharmacological properties of MRS2578, investigating the potential interactions with other drugs, and exploring the role of P2Y6 receptor in other diseases.

In conclusion, MRS2578 is a synthesized molecule with specific and interesting biological properties. It has been used as a tool compound for studying P2Y6 receptor signaling and has potential therapeutic applications, although more research is needed. The future directions for research include optimizing the pharmacological properties of MRS2578, investigating the potential interactions with other drugs, and exploring the role of P2Y6 receptor in other diseases.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Exact Mass

325.10962727 g/mol

Monoisotopic Mass

325.10962727 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds